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Compound of Interest

Compound Name: 16:0-i15:0 PC

Cat. No.: B15547025 Get Quote

An In-depth Technical Guide to 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine

Introduction
1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine is a specific mixed-acyl

glycerophospholipid. Its structure is defined by a glycerol backbone, a phosphocholine

headgroup at the sn-3 position, a saturated straight-chain palmitic acid at the sn-1 position, and

a branched-chain 13-methylmyristic acid at the sn-2 position. The presence of this terminally

branched fatty acid, specifically an iso-fatty acid, is significant. While straight-chain and

unsaturated fatty acids are common in eukaryotic cell membranes, branched-chain fatty acids

are abundant in the cytoplasmic membranes of many bacteria.[1][2][3]

These branched lipids play a crucial role analogous to unsaturated lipids in other organisms:

they help maintain the membrane in a fluid state by disrupting the tight packing of saturated

acyl chains.[1][2] The composition of fatty acids in the membrane is a key factor in how bacteria

adapt to environmental changes. This guide provides a technical overview of the structure,

properties, biological significance, and proposed experimental protocols for the synthesis and

analysis of this specialized phospholipid.

Structure and Physicochemical Properties
The defining feature of this molecule is the asymmetric acyl chain composition, combining a

standard C16:0 straight-chain fatty acid with an iso-C15:0 branched-chain fatty acid. The "iso"
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prefix indicates that the methyl branch is on the penultimate carbon atom from the terminal end

of the acyl chain.

Molecular Attributes
The fundamental properties of the molecule and its constituent fatty acids are summarized

below. Properties for the complete phospholipid are calculated, as specific experimental data is

not readily available in published literature.

Property

1-palmitoyl-2-(13-
methylmyristoyl)-
sn-glycero-3-
phosphocholine

Palmitic Acid
(C16:0)

13-Methylmyristic
Acid (iso-C15:0)

Molecular Formula C₄₀H₈₀NO₈P C₁₆H₃₂O₂ C₁₅H₃₀O₂

Molecular Weight 734.0 g/mol 256.4 g/mol 242.4 g/mol

Acyl Chain at sn-1 16:0 - -

Acyl Chain at sn-2 iso-15:0 - -

Common Synonyms PC(16:0_i-15:0) Hexadecanoic acid Isopentadecanoic acid

Predicted Biophysical Characteristics
Phospholipids containing branched-chain fatty acids generally exhibit lower phase transition

temperatures (Tm) compared to their straight-chain counterparts. The methyl branch introduces

a steric hindrance that prevents the acyl chains from packing tightly, thus increasing membrane

fluidity. While the precise Tm for PC(16:0_i-15:0) is not documented, it is expected to be lower

than that of phospholipids with two long, straight saturated chains, such as 1,2-dipalmitoyl-sn-

glycero-3-phosphocholine (DPPC), which has a Tm of 41.5°C. This property is critical for

bacteria, allowing them to maintain membrane function at lower temperatures.

Biological Significance
The primary role of phospholipids containing branched-chain fatty acids is structural,

contributing to the biophysical properties of bacterial cell membranes.
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Membrane Fluidity: Like unsaturated fatty acids in higher organisms, branched-chain fatty

acids increase the fluidity of microbial cell membranes. This is essential for the proper

function of membrane-bound proteins and for overall cell integrity. Bacteria can adjust the

ratio of straight-chain, iso-branched, and anteiso-branched fatty acids to adapt to

environmental stressors like temperature changes.

Membrane Packing and Permeability: The presence of terminally branched lipids impacts

membrane packing. Studies on synthetic vesicles have shown that bilayers composed of

asymmetric phospholipids with iso-branched fatty acids can be more susceptible to

perturbation by membrane-active peptides compared to those with straight-chain or anteiso-

branched lipids. This suggests that the specific type and position of the branched fatty acid

can influence the barrier function of the membrane.

Bacterial Chemotaxonomy: The fatty acid profile of a bacterium, including the types and

proportions of branched-chain fatty acids, can serve as a chemotaxonomic marker to identify

different species. Phospholipid-derived fatty acid (PLFA) analysis is a widely used technique

in microbial ecology for this purpose.

The role of branched-chain fatty acids in membrane fluidity is a key concept in microbiology.
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Bacterial membrane adaptation via branched-chain fatty acids.

Experimental Protocols
Proposed Synthesis of 1-palmitoyl-2-(13-
methylmyristoyl)-sn-glycero-3-phosphocholine
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The synthesis of a mixed-acyl phospholipid such as PC(16:0_i-15:0) can be achieved through

a semi-synthetic route starting from a readily available symmetric-acyl phospholipid. A common

and effective method involves the use of phospholipase A₂ (PLA₂) to selectively hydrolyze the

fatty acid at the sn-2 position, followed by re-acylation with the desired fatty acid.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Phospholipase A₂ (from snake venom or porcine pancreas)

13-Methylmyristic acid (iso-C15:0)

Dicyclohexylcarbodiimide (DCC) or other esterification catalyst

4-dimethylaminopyridine (DMAP)

Solvents: Diethyl ether, chloroform, methanol, buffer (e.g., Tris-HCl with CaCl₂)

Silica gel for column chromatography

Methodology:

Step 1: Enzymatic Deacylation at sn-2 Position

Disperse the starting material, DPPC, in a suitable buffer (e.g., Tris-HCl, pH 8.0)

containing CaCl₂ (a required cofactor for PLA₂).

Add phospholipase A₂ to the dispersion and incubate with stirring at a temperature above

the Tm of DPPC (e.g., 45-50°C) to ensure the substrate is in a fluid state.

Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the

conversion of DPPC to 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PC).

Once the reaction is complete, quench it by adding EDTA or by solvent extraction.

Extract the Lyso-PC using a chloroform/methanol/water partition (Bligh-Dyer method) and

purify the product using silica gel chromatography.
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Step 2: Re-acylation with 13-Methylmyristic Acid

Dissolve the purified Lyso-PC and a molar excess of 13-methylmyristic acid in a dry, non-

polar solvent like chloroform or dichloromethane.

Add the coupling agents, DCC and DMAP, to catalyze the esterification reaction at the free

sn-2 hydroxyl group.

Allow the reaction to proceed at room temperature for several hours to overnight,

monitoring by TLC.

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Purify the final product, 1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine,

from unreacted starting materials and byproducts using silica gel column chromatography

with a chloroform/methanol/water gradient.

Confirm the structure and purity of the final product using mass spectrometry and NMR

spectroscopy.

1,2-dipalmitoyl-sn-glycero-3-phosphocholine
(DPPC) Phospholipase A₂ Hydrolysis 1-palmitoyl-sn-glycero-3-phosphocholine

(Lyso-PC)
13-Methylmyristic Acid

+ DCC/DMAP
 Acylation Target Phospholipid

PC(16:0_i-15:0)
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Proposed semi-synthetic workflow for PC(16:0_i-15:0).

Proposed Analysis by LC-ESI-MS/MS
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-

ESI-MS/MS) is a powerful technique for the analysis of specific phospholipid species within

complex mixtures.

Instrumentation & Conditions:

Liquid Chromatography: A C8 or C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile/isopropanol containing a small percentage of formic

acid and an aqueous buffer.

Mass Spectrometry: Electrospray ionization in positive ion mode.

Methodology:

Sample Preparation: Extract total lipids from the sample using a Bligh-Dyer or similar solvent

extraction method. Re-suspend the dried lipid extract in the initial mobile phase.

Chromatographic Separation: Inject the sample into the LC system. The phospholipids will

be separated based on their polarity, with different classes eluting at different retention times.

Mass Spectrometric Detection:

Full Scan (MS1): In positive ion mode, the intact molecule is expected to be detected as

the protonated adduct [M+H]⁺ at m/z 734.0.

Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion

(m/z 734.0). Key expected fragments include:

A neutral loss of the phosphocholine headgroup (183 Da), resulting in a diglyceride

fragment.

A prominent fragment ion corresponding to the phosphocholine headgroup at m/z 184.

Fragment ions corresponding to the loss of each fatty acid chain, allowing for the

identification of the acyl groups at the sn-1 and sn-2 positions.

Conclusion
1-palmitoyl-2-(13-methylmyristoyl)-sn-glycero-3-phosphocholine represents an important class

of lipids found predominantly in bacterial membranes. Its unique structure, featuring an iso-

branched fatty acid at the sn-2 position, is critical for modulating membrane fluidity and

function, enabling bacteria to adapt to diverse environmental conditions. While specific

experimental data for this molecule is sparse, its properties can be inferred from related

compounds, and established protocols for phospholipid synthesis and analysis are readily

adaptable. Further research into the specific biophysical properties of this and similar
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asymmetric branched-chain phospholipids will enhance our understanding of the complex and

dynamic nature of bacterial membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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